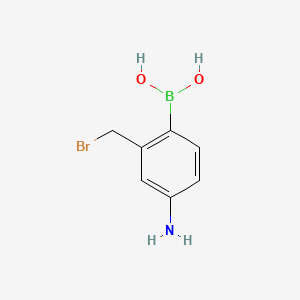![molecular formula C6H12O5 B13865304 (BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UK 370106 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-12 (MMP-12). It is known for its ability to effectively inhibit the cleavage of fibronectin by MMP-3 . This compound has shown significant potential in the treatment of chronic dermal ulcers and other conditions where MMP-3 and MMP-12 play a crucial role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UK 370106 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods
Industrial production of UK 370106 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions
The inhibition of MMP-3 and MMP-12 by UK 370106 is typically studied under in vitro conditions using purified enzymes and substrates like fibronectin. The reactions are carried out in buffered solutions at physiological pH and temperature .
Major Products Formed
The major product of the reaction between UK 370106 and MMP-3 or MMP-12 is the inhibited enzyme-substrate complex, which prevents the cleavage of fibronectin and other substrates .
Aplicaciones Científicas De Investigación
UK 370106 has several scientific research applications, including:
Mecanismo De Acción
UK 370106 exerts its effects by binding to the active site of MMP-3 and MMP-12, thereby preventing the enzymes from cleaving their substrates. This inhibition is highly selective, with UK 370106 showing over 1200-fold higher potency for MMP-3 and MMP-12 compared to other matrix metalloproteinases . The binding of UK 370106 to MMP-3 and MMP-12 involves interactions with key amino acid residues in the active site, leading to a stable enzyme-inhibitor complex .
Comparación Con Compuestos Similares
Similar Compounds
Doxycycline: A broad-spectrum metalloproteinase inhibitor with oral activity, but less selective compared to UK 370106.
Astragaloside IV: Inhibits MMP-2 and MMP-9 but has a different mechanism of action and therapeutic applications.
Stigmasterol: Focused on cholesterol-lowering activity and has some inhibitory effects on MMPs.
Uniqueness of UK 370106
UK 370106 is unique due to its high selectivity and potency for MMP-3 and MMP-12. This selectivity makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies for conditions involving MMP-3 and MMP-12 .
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,5R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2?,3-,4?,5?,6+/m0/s1 |
Clave InChI |
SHZGCJCMOBCMKK-BWQZKHCESA-N |
SMILES isomérico |
CC1[C@@H](C(C([C@@H](O1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


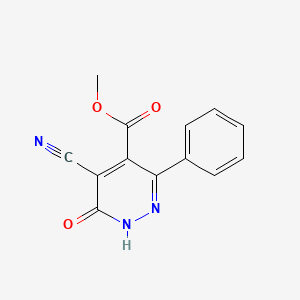
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
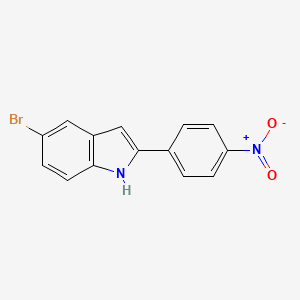
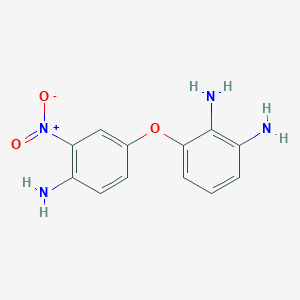
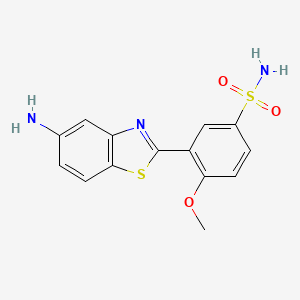
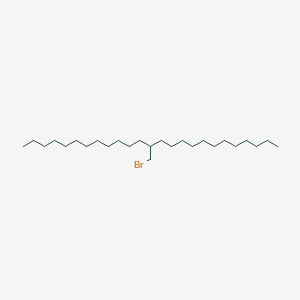
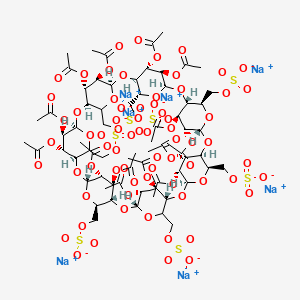
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
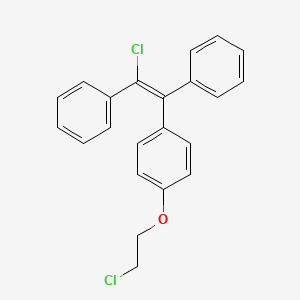
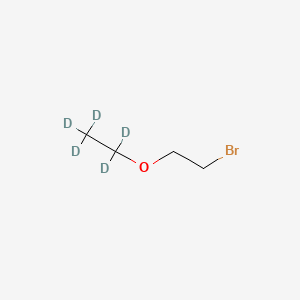
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
